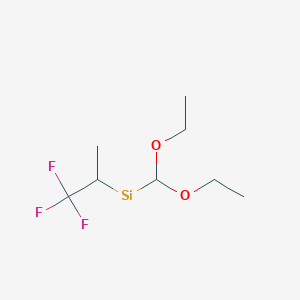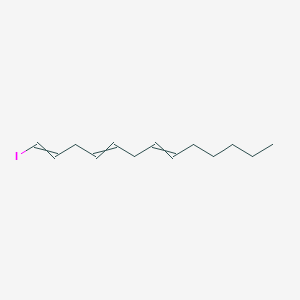![molecular formula C13H9BrN2O3 B14422283 2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol CAS No. 83663-26-7](/img/structure/B14422283.png)
2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol is an organic compound that features a bromophenyl group, a nitrophenol group, and an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by bromination to add the bromine atom to the phenyl ring. The final step involves the formation of the imine linkage through a condensation reaction between the bromophenyl aldehyde and the nitrophenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol can undergo various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of quinones or other
Eigenschaften
CAS-Nummer |
83663-26-7 |
|---|---|
Molekularformel |
C13H9BrN2O3 |
Molekulargewicht |
321.13 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C13H9BrN2O3/c14-11-4-2-1-3-9(11)8-15-12-7-10(16(18)19)5-6-13(12)17/h1-8,17H |
InChI-Schlüssel |
MQVRNEFEOPTCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


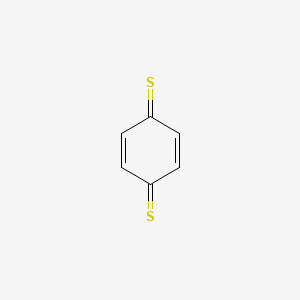
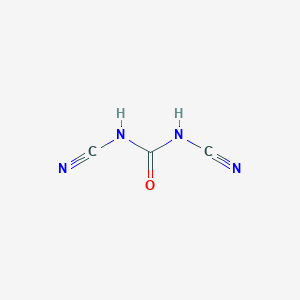
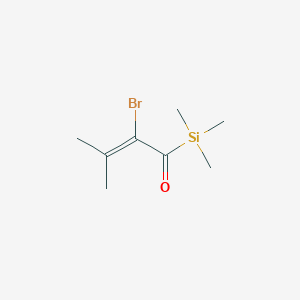
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)

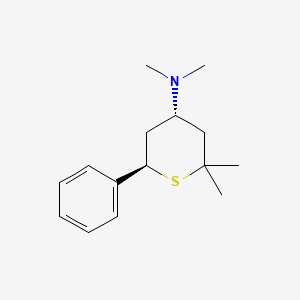
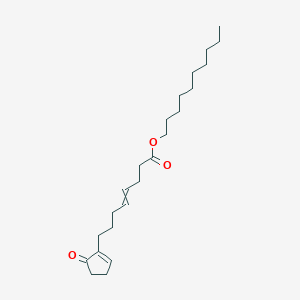
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
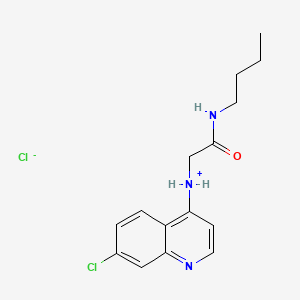
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
